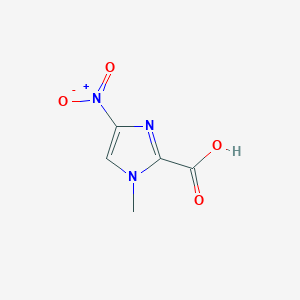

1-甲基-4-硝基-1H-咪唑-2-羧酸

描述

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid is derived from the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. It crystallizes as a dihydrate and is composed of flat molecules that form a three-dimensional network through hydrogen bonding, facilitated by water molecules (Wu, Liu, & Ng, 2005).

Synthesis Analysis

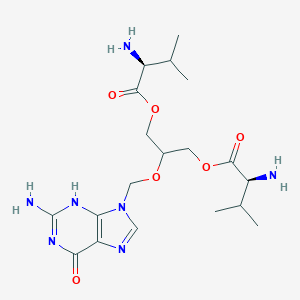

The synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid involves treating metronidazole with various aryl and hetero-aryl carboxylic acids, in the presence of 1,1'-carbonyl diimidazole (CDI) as a coupling agent. This process forms 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives with confirmed structures through various spectroscopic techniques (Salar et al., 2017).

Molecular Structure Analysis

The molecular structure is planar, with molecules linked through water molecules by hydrogen bonding into a three-dimensional network. The structural integrity is maintained through extensive hydrogen bonding interactions between acid and imidazolyl components in crystalline forms (Jin et al., 2015).

Chemical Reactions and Properties

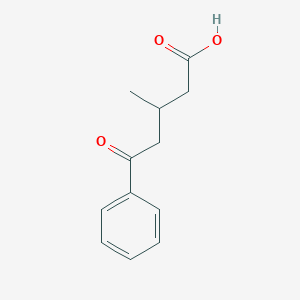

The chemical properties of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid involve hydrolytic catalysis, where the substance acts as a catalyst in the hydrolysis of p-nitrophenyl acetate, displaying the formation and subsequent decomposition of the acetyl hydroxamate intermediate (Kunitake & Horie, 1975).

Physical Properties Analysis

The crystal structure and physical properties of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid and its derivatives are determined using X-ray diffraction analysis, indicating non-planar molecular structures with considerable π-electron delocalization within certain rings (Boechat et al., 2016).

Chemical Properties Analysis

The chemical properties are highlighted by its reactivity and ability to form various salts and complexes, driven by noncovalent bonding between carboxylic acids and imidazole groups. The crystal packing in these structures is influenced by electrostatic and weak interactions, demonstrating the compound's versatility in forming supramolecular assemblies (Nath & Baruah, 2012).

科学研究应用

-

Pharmaceutical Applications

- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

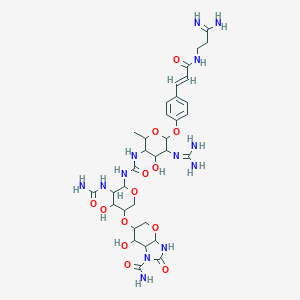

Synthesis of Antiviral Antibiotic Netropsin

-

Preparation of Distamycin Derivatives

-

Solid Phase Synthesis of Polyamides

-

Synthesis of Analogs of Netropsin and Distamycin

-

Antioxidant Activity

-

Antimicrobial Potential

-

Ionic Liquid Precursor

-

Donor Properties

-

Metabolite

安全和危害

The safety and hazards associated with “1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid” include the GHS07 hazard classification. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

属性

IUPAC Name |

1-methyl-4-nitroimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)6-4(7)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULFBUDTAHAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476910 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |

CAS RN |

109012-24-0 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109012-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

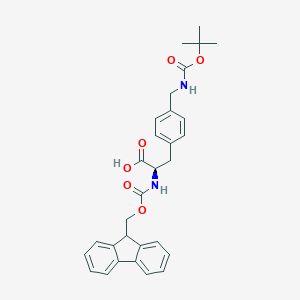

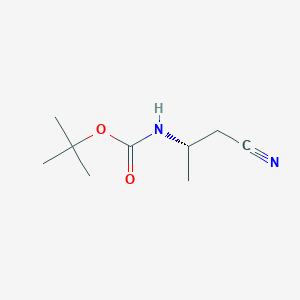

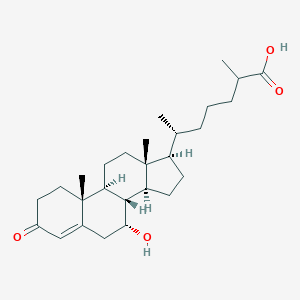

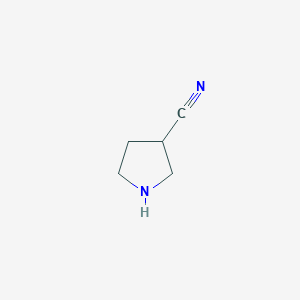

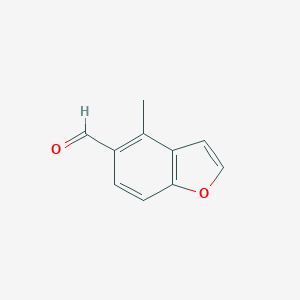

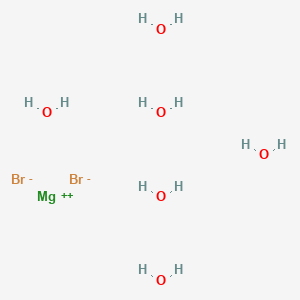

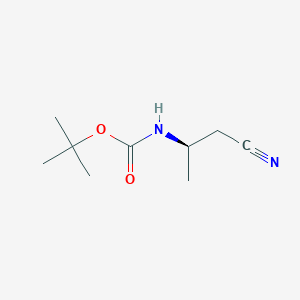

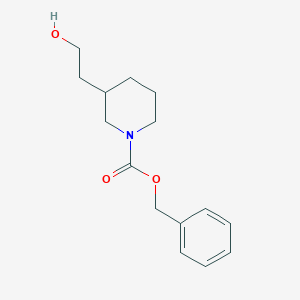

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)